molecular formula C20H19N3O3 B2685562 7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide CAS No. 1797062-05-5

7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide

Cat. No.: B2685562
CAS No.: 1797062-05-5
M. Wt: 349.39
InChI Key: UQHPBNYCAWXSDE-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a methoxy group, a pyrrolo[2,3-b]pyridine moiety, and a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran core using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine moiety can be synthesized through a multi-step process involving the formation of a pyrrole ring followed by cyclization with a suitable pyridine derivative.

    Coupling of the Moieties: The final step involves coupling the benzofuran core with the pyrrolo[2,3-b]pyridine moiety through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide.

    Reduction: Formation of 7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core, a methoxy group, and a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its potent FGFR inhibitory activity and its potential as a lead compound for anticancer drug development.

Properties

IUPAC Name

7-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-16-7-2-5-15-13-17(26-18(15)16)20(24)22-10-4-11-23-12-8-14-6-3-9-21-19(14)23/h2-3,5-9,12-13H,4,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHPBNYCAWXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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